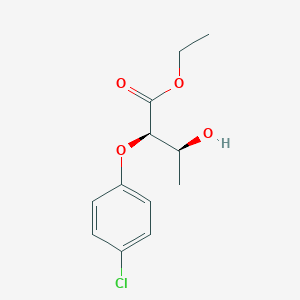
ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a chlorophenoxy group, a hydroxybutanoate moiety, and an ethyl ester, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under an inert atmosphere.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.
Reduction: Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Ethyl (2R,3S)-2-(4-methoxyphenoxy)-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-2-(4-methoxyphenoxy)-3-hydroxybutanoate: Similar structure but with a methoxy group instead of a chlorine atom.
Ethyl (2R,3S)-2-(4-bromophenoxy)-3-hydroxybutanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl (2R,3S)-2-(4-fluorophenoxy)-3-hydroxybutanoate: Similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
821783-49-7 |
|---|---|
Molekularformel |
C12H15ClO4 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11+/m0/s1 |
InChI-Schlüssel |
YKDDRVBXECKGDI-GZMMTYOYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


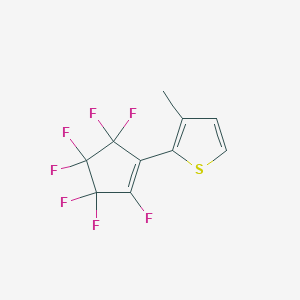
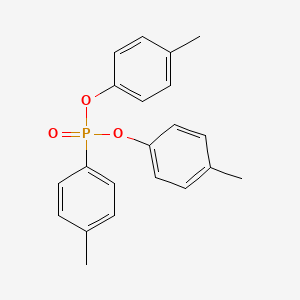


![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
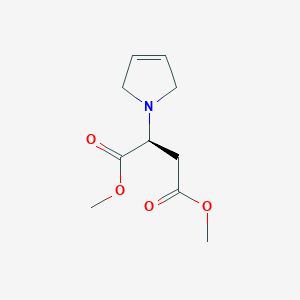
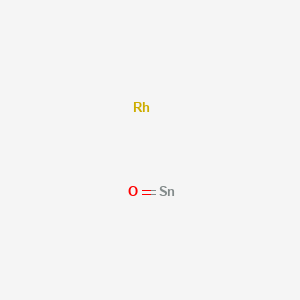
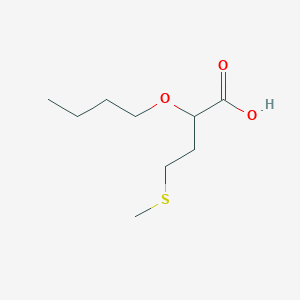
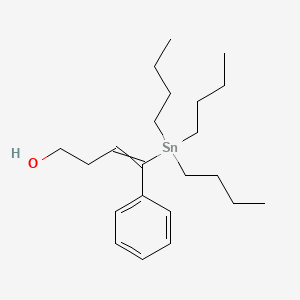
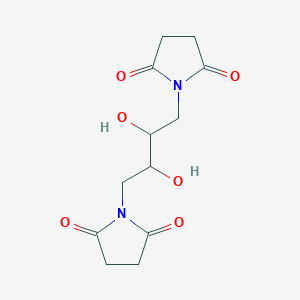
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)



